molecular formula C16H18N2O2 B11670114 N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11670114
M. Wt: 270.33 g/mol
InChI Key: CSVYSIGWCNGPHM-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-tert-butylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amines and aldehydes. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions and other molecules. This is primarily due to the presence of the hydrazide group, which can coordinate with metal centers, and the furan ring, which can participate in π-π interactions. These interactions enable the compound to act as a chemosensor, fluorescent probe, or therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the tert-butyl group and the furan ring

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O2/c1-16(2,3)13-8-6-12(7-9-13)11-17-18-15(19)14-5-4-10-20-14/h4-11H,1-3H3,(H,18,19)/b17-11+

InChI Key

CSVYSIGWCNGPHM-GZTJUZNOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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